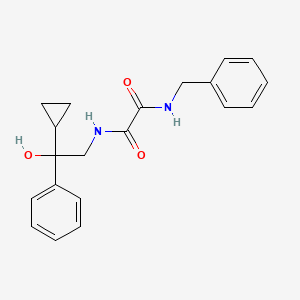

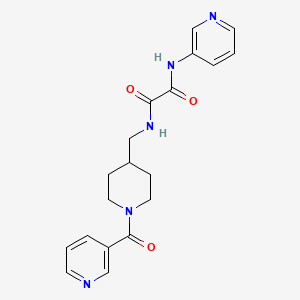

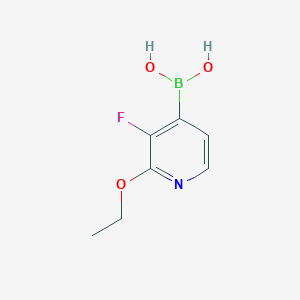

![molecular formula C12H8N4S B2370426 1-Methylthiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole CAS No. 406460-11-5](/img/structure/B2370426.png)

1-Methylthiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Methylthiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole” is a chemical compound with the molecular formula C12H8N4S . It is a type of heterocyclic compound, which are widely studied in medicinal and organic chemistry due to their wide range of biological activities .

Synthesis Analysis

The synthesis of “1-Methylthiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole” involves several steps. One method involves the reaction of mono- and double-propargylated of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thion with aromatic azides by the copper (I)-catalyzed click reaction . Another method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Molecular Structure Analysis

The molecular structure of “1-Methylthiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole” is characterized by the presence of a thiazolo and triazino group fused with an indole ring . The introduction of a tert-butyl group into the system can lead to structurally novel derivatives .Scientific Research Applications

Synthesis and Functional Derivatives

Research has focused on synthesizing new functional derivatives of related indolo and triazino compounds due to their potential applications. For instance, Gomha and Abdel-Aziz (2013) explored the synthesis of new functionalized derivatives via reactions of hydrazonoyl halides, highlighting the mechanism and regioselectivity of these reactions (Gomha & Abdel-Aziz, 2013). This work demonstrates the compound's versatility in forming various derivatives with potential biological activities.

Eco-Friendly Synthesis

Singh (2015) reported an eco-friendly synthesis approach for aryl-methoxy derivatives under microwave irradiations, emphasizing the compounds' antihistaminic, antithyroid, antitubercular, antifungal, and antibacterial activities (Singh, 2015). This method offers a green chemistry approach to synthesizing these compounds, reducing reaction times and potentially harmful byproducts.

Antimicrobial and Antitubercular Activities

Another focus area is the antimicrobial and antitubercular activities of these compounds. Research by Kaplancikli et al. (2008) synthesized new 1,2,4-triazole and triazolothiadiazine derivatives, evaluating them as novel antimicrobial agents against a range of bacteria and fungi, showing significant activity (Kaplancikli et al., 2008).

Antihypoxic and Anti-inflammatory Activities

Tomchin, Uryupov, and Smirnov (1997) explored the antihypoxic and anti-inflammatory activities of 1,2,4-triazino[6,5-b]indole derivatives, identifying compounds with promising pharmacological profiles (Tomchin, Uryupov, & Smirnov, 1997).

Future Directions

Mechanism of Action

Target of Action

Compounds containing the [1,2,4]triazino[5,6-b]indole group have been reported to exhibit potent antimalarial , antidepressant , and antileishmanial activity.

Mode of Action

It’s known that similar compounds have been identified as effective inhibitors of certain enzymes .

Biochemical Pathways

It’s known that iron chelators, which this compound may be classified as, are involved in cell respiration, dna/rna synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Pharmacokinetics

The introduction of a tert-butyl group into organic molecules, which is a feature of this compound, is known to increase their lipophilicity, which is very important for passage through the cell wall .

Result of Action

It’s known that similar compounds have shown to arrest the cell cycle at the g1 phase and induce significant apoptosis in certain cells .

Action Environment

It’s known that the cytotoxicity of similar compounds can be abolished by the addition of certain ions .

Biochemical Analysis

Biochemical Properties

Compounds containing the [1,2,4]triazino[5,6-b]indole group have been reported to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-Methylthiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

3-methyl-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4S/c1-7-6-17-12-15-14-10-8-4-2-3-5-9(8)13-11(10)16(7)12/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTJLHQSLFBAKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NN=C3C4=CC=CC=C4N=C3N12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

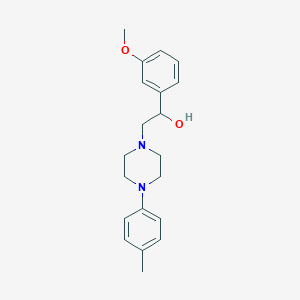

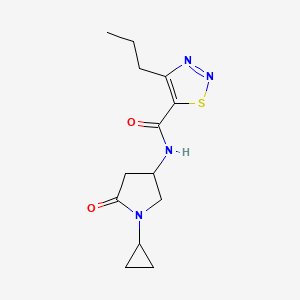

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2370351.png)

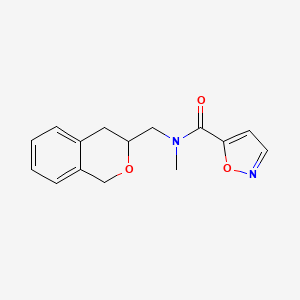

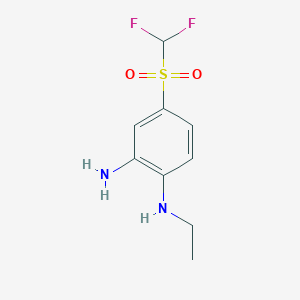

![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2370362.png)

![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)

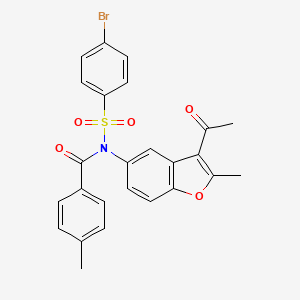

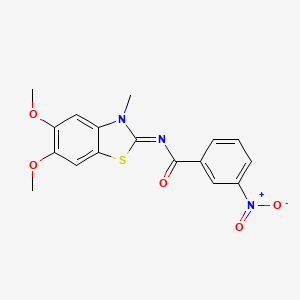

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2370366.png)